Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate
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Overview
Description
Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate is a complex organic compound featuring a trifluorophenyl group, a sulfamoyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate typically involves multiple steps. One common method includes the reaction of 3,4,5-trifluorobenzylamine with methyl 2-methyl-3-bromopropanoate in the presence of a base to form the intermediate product. This intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfamoyl group, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: Another compound with a trifluorophenyl group, used in similar research applications.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: Utilized as a synthetic intermediate in pharmaceutical research.
Uniqueness
Methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate is unique due to the presence of both a sulfamoyl group and a trifluorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
IUPAC Name |
methyl 2-methyl-3-[methyl-[(3,4,5-trifluorophenyl)methyl]sulfamoyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-8(13(18)21-3)7-22(19,20)17(2)6-9-4-10(14)12(16)11(15)5-9/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISJMBZEVURNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N(C)CC1=CC(=C(C(=C1)F)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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